4,4'-diformyl-2,2'-dibromo-3,3'-bithiophene
Overview
Description
4,4’-Diformyl-2,2’-dibromo-3,3’-bithiophene is an organobromine compound with the molecular formula C10H4Br2O2S2. It is a derivative of bithiophene, a heterocyclic compound consisting of two thiophene rings. The presence of bromine atoms and formyl groups makes this compound highly reactive and useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diformyl-2,2’-dibromo-3,3’-bithiophene typically involves the bromination of 3,3’-bithiophene followed by formylation. One common method is as follows:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diformyl-2,2’-dibromo-3,3’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl groups can be oxidized to carboxylic acids or reduced to alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are commonly used in Suzuki-Miyaura and Stille couplings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bithiophenes, while coupling reactions can produce extended π-conjugated systems useful in organic electronics .
Scientific Research Applications
4,4’-Diformyl-2,2’-dibromo-3,3’-bithiophene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and conductive polymers.
Material Science: Employed in the development of new materials with unique electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research:
Mechanism of Action
The mechanism of action of 4,4’-Diformyl-2,2’-dibromo-3,3’-bithiophene involves its reactivity due to the presence of bromine and formyl groups. The bromine atoms make the compound susceptible to nucleophilic attack, while the formyl groups can participate in various electrophilic reactions. These properties enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromo-3,3’-bithiophene: Lacks the formyl groups, making it less reactive in certain types of reactions.
3,3’-Dibromo-2,2’-bithiophene: Similar structure but different substitution pattern, leading to different reactivity and applications.
4,4’-Diformyl-3,3’-bithiophene: Lacks bromine atoms, affecting its reactivity and suitability for certain coupling reactions.
Uniqueness
4,4’-Diformyl-2,2’-dibromo-3,3’-bithiophene is unique due to the combination of bromine and formyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and materials with advanced electronic properties .
Properties
IUPAC Name |
5-bromo-4-(2-bromo-4-formylthiophen-3-yl)thiophene-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2O2S2/c11-9-7(5(1-13)3-15-9)8-6(2-14)4-16-10(8)12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBENIJOZFNGNTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Br)C2=C(SC=C2C=O)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221107 | |
Record name | 2,2′-Dibromo[3,3′-bithiophene]-4,4′-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26554-59-6 | |
Record name | 2,2′-Dibromo[3,3′-bithiophene]-4,4′-dicarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26554-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2′-Dibromo[3,3′-bithiophene]-4,4′-dicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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